methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate
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Overview
Description
Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the pyran ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydroxy-2-methylbenzoate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
Methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is unique due to its specific arrangement of hydroxyl groups and the presence of a pyran ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules in ways that similar compounds may not .
Properties
IUPAC Name |
methyl 3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBFRMUWNOGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(C(C(O1)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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